molecular formula C9H12BrClN4 B2725847 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide CAS No. 105827-77-8

1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide

Cat. No. B2725847
CAS RN: 105827-77-8
M. Wt: 291.58
InChI Key: AILXFGRHNIKRGX-UHFFFAOYSA-N
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Description

This compound, also known as N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride , is a chemical with the molecular weight of 234.13 . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of this compound involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This process is characterized by IR, PMR, and LC-MS/MS spectral analysis .


Molecular Structure Analysis

The molecular structure of this compound is based on the InChI code provided: 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 234.13 and an InChI code of 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H .

Scientific Research Applications

Heterocyclic Compounds and Their Impact on Medicinal Chemistry

Heterocyclic compounds, which include structures with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) replacing carbon atoms in a benzene ring to form various derivatives, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. Specifically, compounds containing functional groups such as pyridine, azole, imidazole, and quinazoline have been extensively researched for their potential CNS (Central Nervous System) effects, ranging from depression to euphoria and convulsion. These compounds, including pyridostigmine, pralidoxime, and quinine, among others, have shown significant promise in the synthesis of novel CNS-acting drugs due to their ability to undergo keto-enol tautomerism and their involvement in chiral amine derivations for chiral carboxylic acids, components of tautomers that may influence conditions like parkinsonism and Stevens Johnson syndrome (Saganuwan, 2017).

Application in Optoelectronic Materials

Quinazolines and pyrimidines are not only significant in the field of medicinal chemistry but also play a crucial role in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has opened avenues for creating novel materials utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, have been highlighted for their applications related to photo- and electroluminescence. These advancements underscore the importance of functionalized quinazolines and pyrimidines in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives have been identified as potential photosensitizers for dye-sensitized solar cells, showcasing their significance in the broader spectrum of scientific research and application (Lipunova et al., 2018).

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4.BrH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILXFGRHNIKRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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